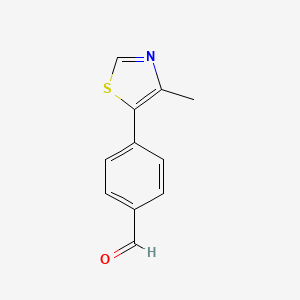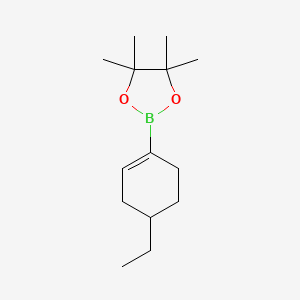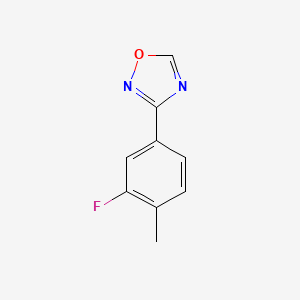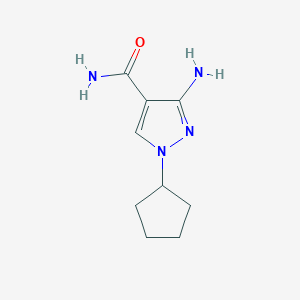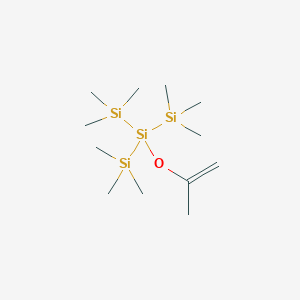![molecular formula C11H14ClN3O2 B1441886 tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1053657-15-0](/img/structure/B1441886.png)
tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Übersicht
Beschreibung
“tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in 5 ml of isopropanol, and 3-drops of conc HCl were added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water (10 ml) was added to precipitate out the products .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential as an anticancer agent . Derivatives of pyrrolo[2,3-d]pyrimidine have shown promising results in in vitro studies against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others . These compounds can induce cell cycle arrest and apoptosis, which are key mechanisms in cancer treatment.
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives are explored as multi-targeted kinase inhibitors . They have been found to inhibit enzymes like EGFR, Her2, VEGFR2, and CDK2, which play crucial roles in the signaling pathways of cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.
Apoptosis Induction
These compounds can act as apoptosis inducers. By affecting the expression levels of pro-apoptotic and anti-apoptotic proteins, they can trigger programmed cell death in cancer cells. This is a vital strategy for eliminating cancer cells while sparing normal cells .
Gene Expression Modulation
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can modulate gene expression related to cell growth and survival. They have been shown to upregulate genes like P53 and BAX, which promote apoptosis, and downregulate genes like Bcl2, which inhibits apoptosis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between pyrrolo[2,3-d]pyrimidine derivatives and target proteins. These studies help in predicting the binding affinity and the potential efficacy of these compounds as therapeutic agents .
Synthetic Methodology Development
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives using microwave techniques represents a novel approach in medicinal chemistry. This method can offer advantages in terms of reaction speed and product yield, which is crucial for the rapid development of new drugs .
Drug Design and SAR Analysis
Structure-activity relationship (SAR) analysis is critical in drug design. By understanding how structural changes in pyrrolo[2,3-d]pyrimidine derivatives affect their biological activity, researchers can design more potent and selective anticancer drugs .
Pharmacological Property Enhancement
Incorporating halogen atoms into the structure of pyrrolo[2,3-d]pyrimidine derivatives can enhance their pharmacological properties. Halogenation can improve potency, selectivity, and overall therapeutic profile of these compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPZAZKOWIMMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718824 | |
| Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |
CAS RN |
1053657-15-0 | |
| Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



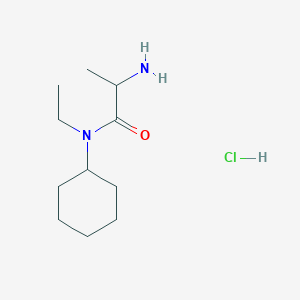
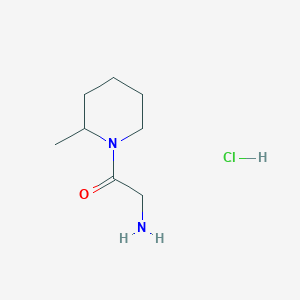
![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
![4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441810.png)

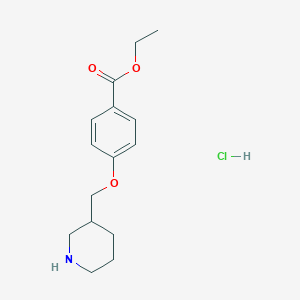
![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)
